molecular formula C12H14N2O4S B1384437 6-Amidino-2-naphthol Methanesulfonate CAS No. 82957-06-0

6-Amidino-2-naphthol Methanesulfonate

Cat. No.: B1384437
CAS No.: 82957-06-0
M. Wt: 282.32 g/mol
InChI Key: NLLGCELWCUFUFD-UHFFFAOYSA-N
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Description

6-Amidino-2-naphthol Methanesulfonate, also known as 6-Hydroxynaphthalene-2-carboximidamide Methanesulfonate or 6-Carbamimidoyl-2-naphthol Methanesulfonate, is a chemical compound with the molecular formula C11H10N2O·CH4O3S and a molecular weight of 282.31 . It appears as a white to yellow to orange powder or crystal .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 6-hydroxy-2-naphthaldehyde as a raw material and dimethyl sulfoxide as a reaction solvent . The dimethyl sulfoxide and hydroxylamine hydrochloride undergo an addition elimination reaction to obtain 6-cyano-2-naphthol . The 6-cyano-2-naphthol then undergoes a pinner reaction in a HCl/methanol solution to obtain 6-hydroxy-2-naphthalene imino methyl ester hydrochloride . Ammonia gas is introduced to carry out an aminolysis reaction to obtain 6-amidino-2-naphthol . Finally, the 6-amidino-2-naphthol sequentially reacts with sodium bicarbonate and methanesulfonic acid to convert into the this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H14N2O4S . The InChI Key is OHFQGSXMJXLUAG-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is a useful N-terminal derivatization reagent for improving peptide fragmentation .


Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a density of 0.876 g/mL at 25 degrees Celsius . Its boiling point is between 142-149 degrees Celsius , and it has a melting point of -100 degrees Celsius .

Scientific Research Applications

Synthesis Applications

6-Amidino-2-naphthol Methanesulfonate is a key intermediate in the synthesis of various compounds. For instance, it is used in the preparation of Nafamostat Mesilate, an anti-pancreatitis drug. This synthesis involves a process starting from 4-guanidinobenzoic acid hydrochloride and this compound, yielding an overall yield of about 28% (Che Bao-quan et al., 2007). Additionally, it plays a role in the green synthesis of amidoalkyl naphthols, as highlighted in research that emphasizes the use of silica-supported methanesulfonic acid for the synthesis of these compounds from 2-naphthol, aldehydes, and amides or urea (Min Wang et al., 2011).

Catalysis and Chemical Reactions

The compound is involved in various catalytic processes and chemical reactions. For example, research on ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate has shown its efficacy in catalyzing the preparation of 1-carbamatoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols (A. Zare et al., 2012). It is also key in the synthesis of novel scavengers for the removal of ions like Cs+ and Sr2+ from aqueous systems, as demonstrated by the use of a nano 2-naphthyl amine6:6-azulene sodium methanesulfonate di sulphonic acid-impregnated zeolite scavenger (O. A. Abdel Moamen et al., 2019).

Environmental Applications

In the environmental context, this compound is part of studies related to eco-friendly synthesis methods. For instance, its role in microwave-assisted chemistry for the ortho-acylation of phenols and naphthols with methanesulfonic acid as a catalyst highlights the environmental benefits of such processes (H. Naeimi et al., 2017).

Pharmaceutical Research

In pharmaceutical research, the compound contributes to the synthesis of various medically relevant chemicals. For example, it is integral to the production of Nafamostat Mesilate and its potential applications in treating conditions like pancreatitis (S. Ugawa et al., 2007).

Biochemical Studies

Biochemically, this compound is involved in studies related to microbial metabolism, as seen in research on methanesulfonic acid metabolism in bacteria (D. Kelly & J. Murrell, 1999).

Safety and Hazards

When handling 6-Amidino-2-naphthol Methanesulfonate, it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental inhalation or ingestion, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

6-Amidino-2-naphthol Methanesulfonate plays a crucial role in biochemical reactions, particularly in the detection of arginine residues in proteins. It interacts with enzymes such as serine proteases, where it acts as an inhibitor. The compound binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity . This interaction is essential for studying the structure and function of proteins, as it allows researchers to pinpoint specific amino acid residues and their roles in enzymatic reactions .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular pathways, including coagulation and inflammation . The compound’s inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For instance, the inhibition of urokinase-type plasminogen activator by this compound affects cell migration and tissue remodeling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of serine proteases. The compound forms a covalent bond with the serine residue in the enzyme’s active site, leading to enzyme inhibition . This interaction disrupts the enzyme’s catalytic triad, preventing substrate cleavage and subsequent enzymatic activity. Additionally, this compound can induce conformational changes in the enzyme, further inhibiting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that the compound maintains its inhibitory effects on serine proteases over extended periods, although slight degradation may occur, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant adverse effects . At higher doses, toxic effects such as tissue damage and impaired cellular function have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and modification. It interacts with enzymes such as serine proteases, influencing metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to altered protein turnover and changes in cellular metabolism, affecting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on serine proteases. The compound’s distribution is influenced by factors such as cellular uptake, binding affinity, and tissue-specific expression of transporters .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target enzymes. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to compartments such as the cytoplasm and nucleus . This localization is crucial for its inhibitory activity, as it ensures the compound reaches its target enzymes and exerts its effects effectively .

Properties

IUPAC Name

6-hydroxynaphthalene-2-carboximidamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.CH4O3S/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;1-5(2,3)4/h1-6,14H,(H3,12,13);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGCELWCUFUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496245
Record name Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82957-06-0
Record name Methanesulfonic acid--6-(diaminomethylidene)naphthalen-2(6H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-2-naphthimidamide methanesulfonate salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key steps involved in the novel synthesis of 6-Amidino-2-naphthol Methanesulfonate described in the research?

A1: The new synthesis method for this compound, a key intermediate in the production of the anti-pancreatitis drug Nafamostat Mesilate, involves several distinct steps [, ]:

  1. Starting with 6-hydroxy-2-naphthaldehyde, an addition-elimination reaction is carried out with hydroxylamine hydrochloride in dimethyl sulfoxide, yielding 6-cyano-2-naphthol. This step replaces the traditional use of highly toxic copper cyanide, offering a safer and milder approach [].
  2. 6-cyano-2-naphthol undergoes a Pinner reaction in a solution of HCl/methanol to produce 6-hydroxy-2-naphthalene imino methyl ester hydrochloride. The researchers employ an improved Pinner method where HCl is generated in situ from acetyl chloride and methanol, eliminating the need for direct introduction of HCl gas and simplifying the process for potential industrial application [].

Q2: How does this new synthesis method for this compound compare to the traditional approach?

A2: The newly developed synthesis method presents significant advantages over the traditional route []:

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